molecular formula C16H15NO4 B554488 Z-D-Phg-OH CAS No. 17609-52-8

Z-D-Phg-OH

Cat. No.: B554488
CAS No.: 17609-52-8
M. Wt: 285.29 g/mol
InChI Key: RLDJWBVOZVJJOS-CQSZACIVSA-N
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Description

®-2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid is a chiral compound that plays a significant role in organic synthesis and pharmaceutical research. This compound is characterized by its benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect amino groups from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid typically involves the protection of the amino group of ®-2-amino-2-phenylacetic acid with a benzyloxycarbonyl group. This can be achieved using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control, which are crucial for maintaining the quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

®-2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The benzyloxycarbonyl group can be removed through hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

®-2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a building block in peptide synthesis.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ®-2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid primarily involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The protected amino acid can then be deprotected under mild conditions, typically using hydrogenation, to yield the desired peptide .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid: The enantiomer of the compound.

    ®-2-(((tert-Butoxy)carbonyl)amino)-2-phenylacetic acid: Uses a different protecting group (Boc) instead of Cbz.

    ®-2-(((Fluoren-9-ylmethoxy)carbonyl)amino)-2-phenylacetic acid: Uses Fmoc as the protecting group

Uniqueness

®-2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid is unique due to its specific chiral configuration and the use of the benzyloxycarbonyl group, which provides stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of peptides and other complex organic molecules .

Properties

IUPAC Name

(2R)-2-phenyl-2-(phenylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,20)(H,18,19)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDJWBVOZVJJOS-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938757
Record name {[(Benzyloxy)(hydroxy)methylidene]amino}(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17609-52-8
Record name Benzyloxycarbonyl-D-phenylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17609-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(((Phenylmethoxy)carbonyl)amino)phenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017609528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {[(Benzyloxy)(hydroxy)methylidene]amino}(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-[[(phenylmethoxy)carbonyl]amino]phenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.787
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-2-phenylacetic acid (500 mg, 3.31 mmol) in 2N sodium hydroxide (1.65 ml, 3.31 mmol) stirred at 0° C., benzyl carbonochloridate (512 μl, 3.64 mmol) and 2N sodium hydroxide (1.82 ml, 3.64 mmol) were simultaneously added dropwise from two different syringes. The reaction was stirred at RT for 45 minutes, and a precipitate appeared. Water was added, and the solution was extracted with Et2O. The aqueous phase was acidified with 1N HCl and the desired product was extracted again with Et2O. The combined organic phases were dried over Na2SO4, filtered and evaporated to obtain 2-(benzyloxycarbonylamino)-2-phenylacetic acid (855 mg; 91% yield).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step One
Quantity
512 μL
Type
reactant
Reaction Step Two
Quantity
1.82 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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